1-(Chloromethyl)-4-(dichloromethyl)benzene

描述

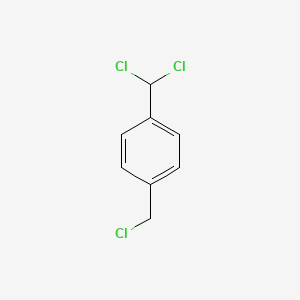

1-(Chloromethyl)-4-(dichloromethyl)benzene is an organic compound with the molecular formula C8H7Cl3 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and a dichloromethyl group at the 1 and 4 positions, respectively

准备方法

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-(dichloromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of toluene derivatives. For instance, the reaction of 4-methylbenzyl chloride with chlorine gas under controlled conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure the selective chlorination of the methyl groups without affecting the benzene ring. Catalysts and specific reaction temperatures are employed to optimize yield and purity.

化学反应分析

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various reagents due to the good leaving-group capability of chloride.

Key Reactions:

Example:

In a synthesis protocol, 1-(chloromethyl)-4-(dichloromethyl)benzene reacted with potassium tert-butoxide in tetrahydrofuran (THF) at 25°C for 12–15 hours, yielding a substituted benzyl alcohol intermediate. Subsequent treatment with HBr produced a bromide precipitate .

Elimination Reactions

The dichloromethyl group can participate in elimination under basic or high-temperature conditions, forming dichlorovinyl or alkene derivatives.

Key Observations:

-

Heating the compound with strong bases (e.g., NaOH) in ethanol induces dehydrohalogenation, producing 4-(dichlorovinyl)benzyl chloride.

-

Elimination is favored in polar aprotic solvents with temperatures exceeding 80°C .

Reaction Pathway:

Coupling Reactions

The compound acts as an electrophilic partner in cross-coupling reactions, particularly with aromatic acetylenes.

Case Study:

A mixture of this compound (21.17 g, 0.11 mol) and 4,4’-dichlorodiphenyl acetylene (17.69 g, 0.072 mol) in toluene, catalyzed by potassium tert-butoxide (20.61 g, 0.21 mol), reacted at 100–110°C under nitrogen. This yielded a hypercrosslinked polymer precursor, which precipitated upon HBr addition .

Conditions:

-

Temperature: 100–110°C

-

Catalyst: Potassium tert-butoxide

-

Atmosphere: Nitrogen

Acid-Catalyzed Transformations

In acidic environments, the dichloromethyl group undergoes hydrolysis or further chlorination.

Reactions:

| Conditions | Product | Notes |

|---|---|---|

| SOCl₂/DMF, 0°C → 25°C | Enhanced chlorination at CHCl₂ site | Forms trichloromethyl derivatives |

| H₂O/Et₂O extraction | Partial hydrolysis to aldehyde | Limited by steric hindrance |

Oxidation and Reduction

-

Oxidation: Using KMnO₄ in acidic medium converts the chloromethyl group to a carboxylic acid (-COOH).

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) removes chlorine atoms, yielding toluene derivatives.

Comparative Reactivity Table

| Reactive Site | Reaction Type | Reactivity | Dominant Pathway |

|---|---|---|---|

| Chloromethyl (-CH₂Cl) | Nucleophilic substitution | High | SN2 with polar aprotic solvents |

| Dichloromethyl (-CHCl₂) | Elimination | Moderate | Base-induced dehydrohalogenation |

科学研究应用

Organic Chemistry

Synthesis of Silatranes:

This compound is utilized in the synthesis of silatranes, specifically 1-(chloromethyl)- and 1-(dichloromethyl)silatranes. A preparative method involves the reaction of 1-chlorosilatrane with a binary system of P(NMe2)3 and CHX3 (where X3 = HBrCl, Cl3) to yield these silatranes. This reaction showcases the compound's utility in creating silicon-containing compounds that have potential applications in various chemical processes.

Materials Science

Fluorescence-Based Materials:

The compound is also explored for its potential in developing single-benzene-based fluorophores (SBBFs). These materials exhibit an electron-donor (D)–acceptor (A) structure within a compact benzene framework, making them suitable for applications in biological imaging and materials science. The development of SBBFs has led to the creation of numerous organic fluorophores that are essential for fluorescence microscopy and other imaging techniques.

Environmental Health

Antibiotic Resistance Control:

In the realm of environmental health, 1-(Chloromethyl)-4-(dichloromethyl)benzene is investigated for its role in combined UV and chlorine processes aimed at controlling antibiotic resistance. This method includes various configurations such as UV/Cl2 and Cl2-UV processes, which have shown efficacy in disinfecting water and reducing the prevalence of antibiotic-resistant bacteria. The effectiveness of these processes is influenced by factors such as chlorine dosage, solution pH, and UV wavelength.

Polymer Chemistry

Atom Transfer Radical Polymerization (ATRP):

In polymer chemistry, this compound serves as an initiator for atom transfer radical polymerization (ATRP). It has been successfully employed to grow polyacrylamide (PAAm) brushes from silicon wafers. This application highlights its significance in developing advanced materials with tailored properties for various industrial applications.

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC):

The compound can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, with adaptations for mass-spectrometry compatibility by substituting phosphoric acid with formic acid. This analytical technique is crucial for isolating impurities during preparative separations and is applicable in pharmacokinetics studies .

作用机制

The mechanism of action of 1-(Chloromethyl)-4-(dichloromethyl)benzene involves its interaction with nucleophiles and electrophiles. The chloromethyl and dichloromethyl groups are reactive sites that can undergo substitution and addition reactions. The benzene ring provides stability and resonance, which influences the reactivity of the substituents. Molecular targets and pathways include nucleophilic attack on the chloromethyl groups and electrophilic aromatic substitution on the benzene ring .

相似化合物的比较

- 1-(Chloromethyl)-2-(dichloromethyl)benzene

- 1-(Chloromethyl)-3-(dichloromethyl)benzene

- 1-(Chloromethyl)-4-(chloromethyl)benzene

Comparison: 1-(Chloromethyl)-4-(dichloromethyl)benzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions. The presence of both chloromethyl and dichloromethyl groups provides a versatile platform for various chemical transformations .

生物活性

1-(Chloromethyl)-4-(dichloromethyl)benzene, also known as 4-(dichloromethyl)benzyl chloride, is an organochlorine compound with a unique structure that has garnered attention for its potential biological activities. This article delves into its biological properties, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzene ring with a chloromethyl group (-CH2Cl) at the 1-position and a dichloromethyl group (-CHCl2) at the 4-position. It appears as a colorless to pale yellow liquid or crystalline solid at room temperature. Its molecular formula is C8H7Cl3, and it has been noted for its reactivity due to the presence of multiple chlorine atoms, which can influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial activity. It has been studied in the context of controlling antibiotic resistance through combined UV and chlorine processes. These methods have shown efficacy in disinfection, targeting resistant bacterial strains while minimizing the formation of harmful by-products .

Cytotoxicity and Hemocompatibility

In studies evaluating various chlorinated compounds, this compound was assessed for cytotoxic effects on different cell lines. The compound exhibited varying degrees of cytotoxicity depending on the concentration and cell type. For instance, compounds structurally related to it showed selective toxicity against cancer cell lines, indicating that similar derivatives might possess significant antitumor properties .

The hemolytic activity was also evaluated, revealing that at certain concentrations, the compound did not induce significant hemolysis, suggesting a relatively safe profile concerning blood cell integrity .

Case Study 1: Antimicrobial Efficacy

A study investigated the effectiveness of this compound in controlling microbial populations in water treatment processes. The results indicated that this compound could enhance the efficacy of UV disinfection methods when used in conjunction with chlorine, significantly reducing bacterial counts in treated water samples.

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on various chlorinated compounds, researchers tested the cytotoxic effects of derivatives similar to this compound on human cancer cell lines (A431 and HeLa). The findings demonstrated that certain derivatives exhibited IC50 values indicating effective cytotoxicity against these cancer cells, suggesting potential therapeutic applications .

Table: Summary of Biological Activities

常见问题

Q. What are the recommended synthetic routes for 1-(Chloromethyl)-4-(dichloromethyl)benzene, and how can reaction conditions be optimized to minimize byproducts?

Basic Research Question

The synthesis of this compound can be approached via Friedel-Crafts alkylation or chloromethylation of a benzene derivative. For example:

- Step 1 : Start with toluene derivatives (e.g., 4-(dichloromethyl)toluene) and introduce the chloromethyl group using chloromethyl methyl ether (Methoxymethyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Step 2 : Optimize reaction conditions by controlling temperature (0–5°C to avoid over-chlorination) and stoichiometry (1:1.2 molar ratio of substrate to chloromethylating agent).

- Byproduct Mitigation : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to separate isomers or chlorinated side products. Monitor reaction progress via TLC or GC-MS .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

Basic Research Question

Discrepancies often arise from isomeric impurities or solvent interference . To resolve these:

- ¹³C NMR : Compare chemical shifts of the chloromethyl (δ ~45 ppm) and dichloromethyl (δ ~75 ppm) groups with reference data for analogous compounds (e.g., 4-Isopropylbenzylchloride, δ 44.5 ppm for CH₂Cl) .

- IR Spectroscopy : Confirm C-Cl stretches in the 550–750 cm⁻¹ range. Overlapping peaks can be deconvoluted using Fourier self-deconvolution .

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₇Cl₃: calc. 216.96) .

Q. What are the critical considerations for the safe handling and storage of this compound in laboratory settings?

Basic Research Question

This compound is moisture-sensitive and may release HCl gas. Key safety protocols include:

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid contact with metals (e.g., Al, Fe) .

- Handling : Use glove boxes or fume hoods with HEPA filters. Wear PPE (nitrile gloves, goggles) to prevent skin/eye exposure .

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) and dispose via halogenated waste streams .

Q. How does the electronic effect of the dichloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

The dichloromethyl group exerts a strong electron-withdrawing effect via inductive withdrawal, activating the adjacent chloromethyl group for nucleophilic attack.

- Kinetic Studies : Compare reaction rates with analogs (e.g., 4-Bromobenzyl chloride, CAS 589-17-3). The dichloromethyl group increases electrophilicity, reducing activation energy for SN₂ mechanisms .

- Competing Pathways : In polar aprotic solvents (e.g., DMF), steric hindrance from the dichloromethyl group may favor elimination (E2) over substitution. Use DFT calculations to model transition states .

Q. What strategies can be employed to functionalize this compound for use in polymer-supported synthesis or catalytic applications?

Advanced Research Question

- Polymer Grafting : React the chloromethyl group with polystyrene resins (e.g., Merrifield resin) via nucleophilic substitution to create functionalized supports for peptide synthesis .

- Catalyst Design : Coordinate the dichloromethyl group to transition metals (e.g., Pd⁰) for cross-coupling reactions (Suzuki-Miyaura). Optimize ligand-metal ratios to prevent Cl⁻ leaching .

- Stability Testing : Use TGA/DSC to assess thermal stability of functionalized derivatives under catalytic conditions (e.g., 100–200°C) .

Q. How can computational methods (e.g., QSPR, DFT) predict the environmental persistence and toxicity of this compound?

Advanced Research Question

- QSPR Models : Input molecular descriptors (e.g., logP, polar surface area) to estimate biodegradability (e.g., BIOWIN scores) and toxicity (LC50 for aquatic organisms) .

- DFT Calculations : Simulate hydrolysis pathways in aqueous environments. The dichloromethyl group stabilizes carbocation intermediates, increasing persistence in soil (half-life >60 days) .

属性

IUPAC Name |

1-(chloromethyl)-4-(dichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJFMEVGEQWOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224741 | |

| Record name | 1-(Chloromethyl)-4-(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7398-44-9 | |

| Record name | 1-(Chloromethyl)-4-(dichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7398-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-4-(dichloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007398449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Chloromethyl)-4-(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-(dichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。